![molecular formula C27H58O4Si2 B13963627 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 53336-13-3](/img/structure/B13963627.png)
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a stearate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate typically involves the reaction of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride bonds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-hydride derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials and coatings.
Wirkmechanismus
The mechanism of action of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate involves its interaction with molecular targets through its silicon atoms and ester group. The silicon atoms can form bonds with other elements, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Similar structure but lacks the stearate ester group.
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with a different structural arrangement.
Uniqueness
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is unique due to the presence of both silicon atoms and a long-chain stearate ester group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
53336-13-3 |
|---|---|
Molekularformel |
C27H58O4Si2 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)propan-2-yl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h26H,8-25H2,1-7H3 |
InChI-Schlüssel |
FSYBYYSILBLSBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


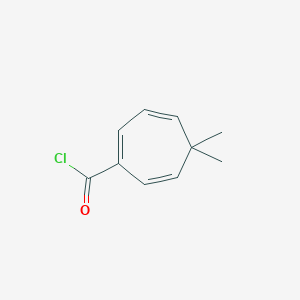


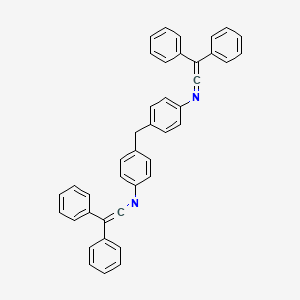
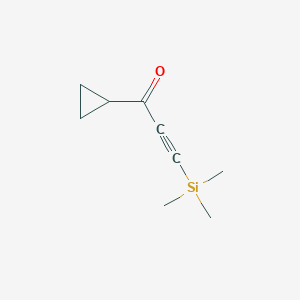
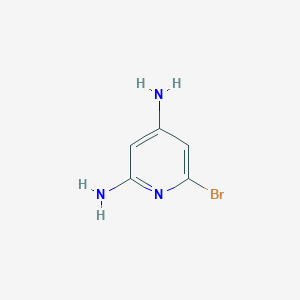
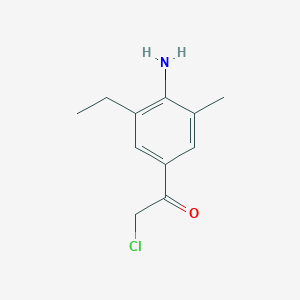

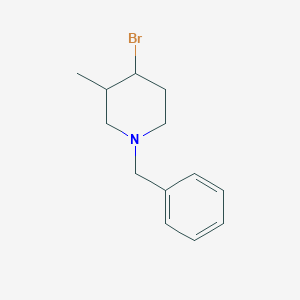
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)

